Cas no 355382-41-1 ((2-Methoxybenzyl)(2-methylcyclohexyl)amine)

(2-Methoxybenzyl)(2-methylcyclohexyl)amine is a chiral amine derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its structural features, including the methoxybenzyl and methylcyclohexyl groups, contribute to steric and electronic modulation, making it useful in catalytic and stereoselective reactions. The compound's well-defined stereochemistry enables precise control in the formation of enantiomerically enriched products. Additionally, its stability under standard conditions ensures reliable handling and storage. This amine may serve as a versatile building block in medicinal chemistry for the development of bioactive molecules. Further research is warranted to explore its full synthetic utility and reactivity profile.
(2-Methoxybenzyl)(2-methylcyclohexyl)amine structure
355382-41-1 structure
Product Name:(2-Methoxybenzyl)(2-methylcyclohexyl)amine
CAS No:355382-41-1
MF:C15H23NO
MW:233.349224328995
CID:1085602
PubChem ID:2852239
Update Time:2025-05-24

(2-Methoxybenzyl)(2-methylcyclohexyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Methoxybenzyl)-2-methylcyclohexanamine
    • (2-methoxybenzyl)(2-methylcyclohexyl)amine(SALTDATA: HBr)
    • N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
    • HMS1583M02
    • AB00088890-01
    • AKOS000230121
    • STK145783
    • Oprea1_574270
    • AG-690/11822654
    • DTXSID20386070
    • CHEMBRDG-BB 5555095
    • AKOS017273285
    • DB-179123
    • 2-methyl-N-{[2-(methyloxy)phenyl]methyl}cyclohexanamine
    • 355382-41-1
    • (2-METHOXYBENZYL)(2-METHYLCYCLOHEXYL)AMINE
    • Oprea1_127025
    • (2-Methoxybenzyl)(2-methylcyclohexyl)amine
    • Inchi: 1S/C15H23NO/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3
    • InChI Key: FYWXKQKJNZOYEM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CNC1CCCCC1C

Computed Properties

  • Exact Mass: 233.17800
  • Monoisotopic Mass: 233.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • PSA: 21.26000
  • LogP: 3.75440
  • Vapor Pressure: No date available

(2-Methoxybenzyl)(2-methylcyclohexyl)amine Security Information

(2-Methoxybenzyl)(2-methylcyclohexyl)amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2-Methoxybenzyl)(2-methylcyclohexyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M266815-50mg
(2-Methoxybenzyl)(2-methylcyclohexyl)amine
355382-41-1
50mg
$ 50.00 2022-06-04
TRC
M266815-100mg
(2-Methoxybenzyl)(2-methylcyclohexyl)amine
355382-41-1
100mg
$ 65.00 2022-06-04
TRC
M266815-500mg
(2-Methoxybenzyl)(2-methylcyclohexyl)amine
355382-41-1
500mg
$ 80.00 2022-06-04

Additional information on (2-Methoxybenzyl)(2-methylcyclohexyl)amine

Professional Introduction to (2-Methoxybenzyl)(2-methylcyclohexyl)amine and CAS No. 355382-41-1

In the realm of chemical and pharmaceutical research, the compound identified by the CAS number 355382-41-1 and the product name (2-Methoxybenzyl)(2-methylcyclohexyl)amine holds significant importance. This amine derivative, characterized by its unique structural configuration, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The presence of a methoxybenzyl group and a methylcyclohexyl moiety imparts distinct chemical properties that make it a subject of interest for synthetic chemists and pharmacologists.

The structural framework of (2-Methoxybenzyl)(2-methylcyclohexyl)amine consists of an aromatic ring substituted with a methoxy group, linked to a cyclohexyl chain that is further substituted with a methyl group. This combination of functional groups not only influences its solubility and reactivity but also opens up possibilities for diverse chemical modifications. Such structural features are often exploited in the design of novel compounds aimed at modulating biological pathways.

Recent advancements in the field of drug discovery have highlighted the importance of amine derivatives in developing therapeutic agents. The compound CAS No. 355382-41-1 has been explored in several preliminary studies for its potential role in inhibiting specific enzymatic targets. For instance, researchers have been investigating its interaction with enzymes involved in inflammation and pain signaling pathways. The methoxybenzyl moiety, in particular, has shown promise in enhancing binding affinity due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.

In a notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of (2-Methoxybenzyl)(2-methylcyclohexyl)amine could serve as potent scaffolds for developing new anti-inflammatory drugs. The study employed computational modeling techniques to predict how different analogs of this compound might interact with cyclooxygenase-2 (COX-2), an enzyme commonly targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The results suggested that modifications to the cyclohexyl chain could significantly enhance the inhibitory activity against COX-2 without compromising selectivity.

Another area where this compound has shown promise is in the development of central nervous system (CNS) therapeutics. The lipophilic nature of the methylcyclohexyl group makes it an attractive candidate for crossing the blood-brain barrier, which is crucial for many CNS drugs. Researchers have been exploring its potential as a precursor for neuroactive compounds that could modulate neurotransmitter systems involved in mood disorders and cognitive function. Preliminary findings indicate that certain derivatives exhibit properties similar to known psychoactive agents, suggesting a possible role in treating conditions such as depression and anxiety.

Furthermore, the versatility of CAS No. 355382-41-1 as a building block for more complex molecules has been recognized in synthetic chemistry circles. Its reactivity allows for easy functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound's utility in medicinal chemistry libraries.

The pharmaceutical industry has also taken note of the potential of this compound. Several biotech companies have included derivatives of (2-Methoxybenzyl)(2-methylcyclohexyl)amine in their pipeline for further development. These companies are leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship (SAR) studies to optimize their lead compounds. The compound's unique structural features make it an ideal candidate for generating novel drug candidates with improved efficacy and reduced side effects.

In conclusion, the compound identified by CAS No. 355382-41-1 and named (2-Methoxybenzyl)(2-methylcyclohexyl)amine represents a promising area of research with significant implications for both academic science and industrial applications. Its structural versatility, coupled with its demonstrated potential in modulating biological pathways, makes it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and applications, it is likely that this compound will play an increasingly important role in the development of next-generation pharmaceuticals.

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